1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
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Overview
Description
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylimidazo[1,2-a]pyrimidine with a diazene precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can break the diazene bridge, resulting in the formation of two separate imidazo[1,2-a]pyrimidine units.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with cellular targets such as DNA and enzymes. The diazene bridge allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular functions. This interaction can trigger apoptosis in cancer cells, making it a promising anticancer agent .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines such as:
- 2-phenylimidazo[1,2-a]pyrimidine
- 1,1’-Diazenediylbis(2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
Compared to these compounds, 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide exhibits unique properties due to the presence of the phenyl groups and the diazene bridge, which enhance its biological activity and chemical stability.
Properties
CAS No. |
62786-34-9 |
---|---|
Molecular Formula |
C24H18Br2N8 |
Molecular Weight |
578.3 g/mol |
IUPAC Name |
bis(2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C24H18N8.2BrH/c1-3-9-19(10-4-1)21-17-29-15-7-13-25-23(29)31(21)27-28-32-22(20-11-5-2-6-12-20)18-30-16-8-14-26-24(30)32;;/h1-18H;2*1H/q+2;;/p-2 |
InChI Key |
MHFCBQGWSVZROF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N=NN4C(=C[N+]5=CC=CN=C45)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
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